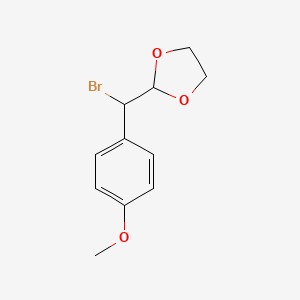
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane is an organic compound that features a brominated aromatic ring and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane typically involves the bromination of 4-methoxybenzyl alcohol followed by the formation of the dioxolane ring. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methoxyphenylmethyl-1,3-dioxolane.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of 4-methoxyphenylmethyl-1,3-dioxolane.
Scientific Research Applications
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the dioxolane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)-4-methyl-1-pentanone: Similar in structure but with a different functional group arrangement.
4-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but with an isocyanate functional group.
2-Bromo-4-methoxyacetophenone: Similar brominated aromatic ring but with an acetophenone functional group.
Uniqueness
2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane is unique due to the presence of both a brominated aromatic ring and a dioxolane ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-[bromo-(4-methoxyphenyl)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO3/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
GELGGCVBMZTTHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2OCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11777001.png)
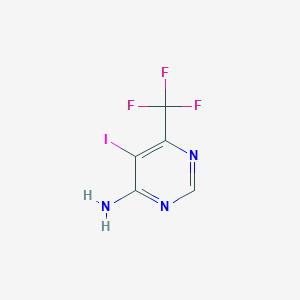
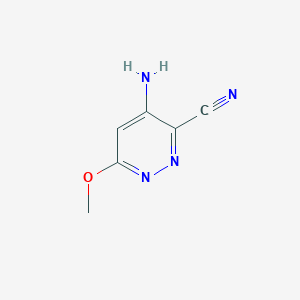
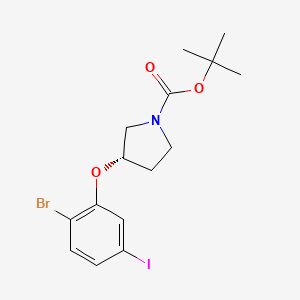

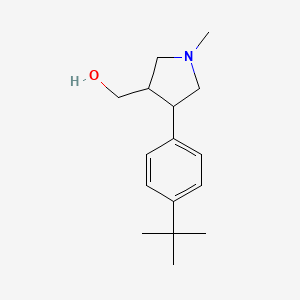

![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
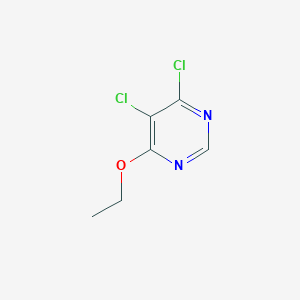

![3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11777062.png)
![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)


